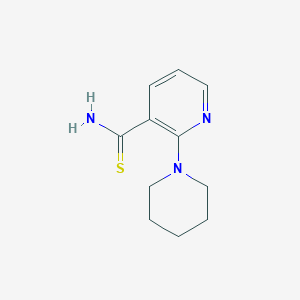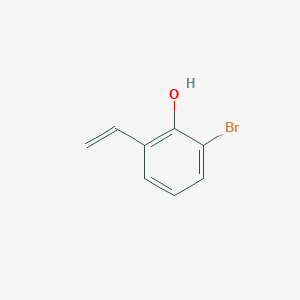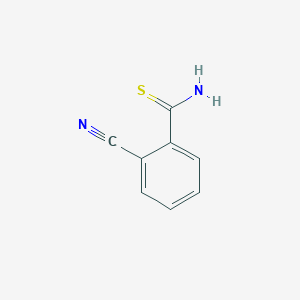
2-Cyanobenzothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanobenzothioamide is an organic compound that belongs to the class of benzothiazoles. It is characterized by the presence of a cyano group (-CN) attached to the benzothiazole ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyanobenzothioamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Reaction of 2-aminobenzenethiol with cyanogen bromide: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and economical methods. One such method includes the use of 2-aminobenzenethiol and a cyanating agent like cyanogen chloride in the presence of a catalyst. The reaction is conducted in a suitable solvent, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanobenzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzothioamides.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyanobenzothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 2-cyanobenzothioamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyano group plays a crucial role in this interaction, as it can form strong interactions with the enzyme’s active site residues. Additionally, the benzothiazole ring can participate in π-π stacking interactions with aromatic amino acids in the enzyme.
Comparación Con Compuestos Similares
2-Cyanobenzothioamide can be compared with other similar compounds such as:
2-Aminobenzothiazole: Lacks the cyano group and has different reactivity and applications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a cyano group, leading to different chemical properties and uses.
2-Cyanobenzothiazole: Similar structure but with different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its cyano group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H6N2S |
|---|---|
Peso molecular |
162.21 g/mol |
Nombre IUPAC |
2-cyanobenzenecarbothioamide |
InChI |
InChI=1S/C8H6N2S/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H2,10,11) |
Clave InChI |
XCDYCABSOGKWQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


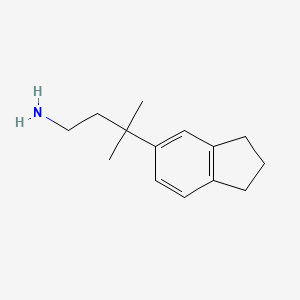
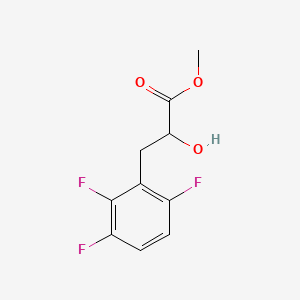
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
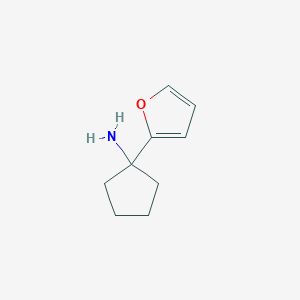
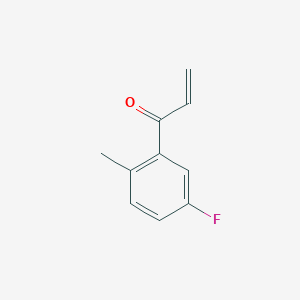
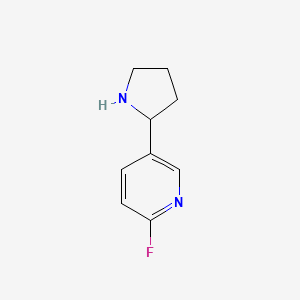
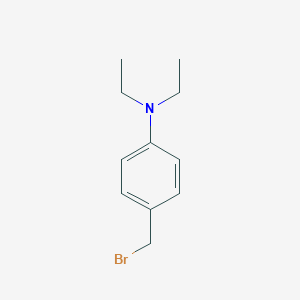
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
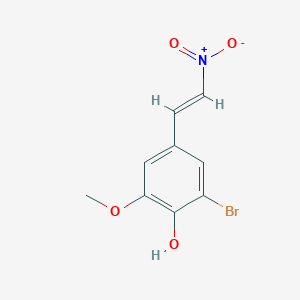
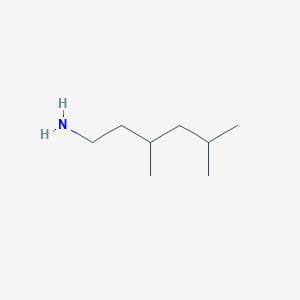
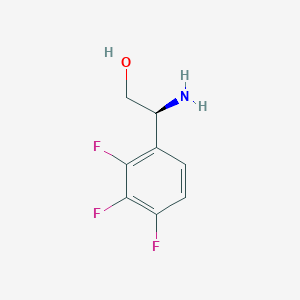
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
